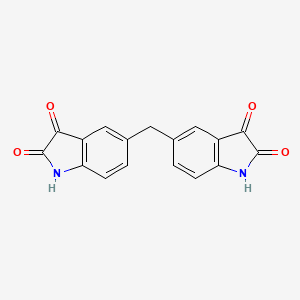
5,5'-methylenebis(1H-indole-2,3-dione)
Overview
Description
“PMID26560530-Compound-15” is a small molecule inhibitor that targets CD73 (ecto-5’-nucleotidase), an enzyme involved in the conversion of adenosine monophosphate to adenosine. This compound has shown potential in immuno-oncology applications due to its ability to inhibit CD73 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID26560530-Compound-15” involves the use of adenosine derivatives. The key steps include the iodination of adenosine and subsequent phosphorylation to yield the final product. The reaction conditions typically involve the use of iodine and phosphoric acid under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of “PMID26560530-Compound-15” follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction conditions and product quality.
Types of Reactions:
Oxidation: “PMID26560530-Compound-15” can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified electronic properties.
Substitution: Substituted products with different nucleophilic groups.
Scientific Research Applications
“PMID26560530-Compound-15” has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in cell-based assays to investigate the role of CD73 in various biological processes.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy due to its ability to modulate the immune response.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of “PMID26560530-Compound-15” involves the inhibition of CD73 activity. By binding to the active site of CD73, the compound prevents the conversion of adenosine monophosphate to adenosine. This inhibition leads to a decrease in adenosine levels, which in turn modulates the immune response by reducing the immunosuppressive effects of adenosine .
Comparison with Similar Compounds
“PMID26560530-Compound-15” is unique in its structure and mechanism of action compared to other CD73 inhibitors. Similar compounds include:
Quemliclustat: Another small molecule inhibitor of CD73 with a different chemical structure.
Oleclumab: A monoclonal antibody targeting CD73, used in clinical trials for cancer treatment.
The uniqueness of “PMID26560530-Compound-15” lies in its small molecule nature, allowing for easier synthesis and modification compared to larger biologics like monoclonal antibodies.
Properties
IUPAC Name |
5-[(2,3-dioxo-1H-indol-5-yl)methyl]-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-14-10-6-8(1-3-12(10)18-16(14)22)5-9-2-4-13-11(7-9)15(21)17(23)19-13/h1-4,6-7H,5H2,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPNSXUXJWRFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC3=CC4=C(C=C3)NC(=O)C4=O)C(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















